molecular formula C11H19NO4 B051382 (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid CAS No. 143679-80-5

(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Cat. No. B051382
M. Wt: 229.27 g/mol
InChI Key: BUEPEVBYNBQNED-YUMQZZPRSA-N
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Description

Synthesis Analysis

The compound has been involved in studies relating to the introduction of tert-butylthio groups into cysteine and cysteine derivatives, showcasing its utility in the modification of amino acids for enhanced stability or specific functionalities (Wünsch, Moroder, & Romani, 1982).

Molecular Structure Analysis

The molecular structure and conformational analysis of a similar derivative, (1SR, 2RS)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, has been determined by X-ray analysis, revealing the influence of hydrogen bonding on the molecule’s conformation (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).

Scientific Research Applications

The compound “(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid” is likely used in the field of organic chemistry, particularly in the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . Here are some potential applications:

  • Organic Synthesis

    • The Boc group is often used to protect amines from unwanted reactions during a multi-step synthesis . This allows chemists to selectively react certain parts of a molecule while leaving others untouched.
    • The Boc group can be easily added and removed under mild conditions, which makes it very useful in the synthesis of complex molecules .
  • Biosynthetic and Biodegradation Pathways

    • The tert-butyl group has unique reactivity patterns that are relevant in nature and have implications in biosynthetic and biodegradation pathways . This could potentially be used to study or manipulate these pathways in a laboratory setting .
  • Biocatalytic Processes

    • The unique reactivity of the tert-butyl group could potentially be used in biocatalytic processes . Biocatalysis is the use of natural catalysts, such as protein enzymes, to conduct chemical reactions. This could potentially allow for more environmentally friendly and efficient chemical processes .

properties

IUPAC Name

(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEPEVBYNBQNED-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

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